molecular formula C11H22N2O2 B8256821 tert-butyl N-[(1S,3S)-3-(aminomethyl)cyclopentyl]carbamate

tert-butyl N-[(1S,3S)-3-(aminomethyl)cyclopentyl]carbamate

Cat. No.: B8256821
M. Wt: 214.30 g/mol
InChI Key: IHGSPMZBMBIGHI-IUCAKERBSA-N
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Description

tert-butyl N-[(1S,3S)-3-(aminomethyl)cyclopentyl]carbamate: is a chemical compound with the molecular formula C11H22N2O2. It is a carbamate derivative, which is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,3S)-3-(aminomethyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative. The process generally includes the following steps:

    Formation of tert-butyl carbamate: This is achieved by reacting tert-butyl alcohol with phosgene or a similar reagent to form tert-butyl chloroformate, which is then reacted with ammonia to produce tert-butyl carbamate.

    Cyclopentyl derivative preparation: The cyclopentyl derivative, such as (1S,3S)-3-(aminomethyl)cyclopentane, is prepared through various synthetic routes, including the reduction of corresponding nitriles or amides.

    Coupling reaction: The tert-butyl carbamate is then coupled with the cyclopentyl derivative under suitable conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[(1S,3S)-3-(aminomethyl)cyclopentyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles, and bases.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms, often leading to the formation of amines or alcohols.

    Substitution: Substituted carbamate derivatives with various functional groups.

Scientific Research Applications

Chemistry: tert-butyl N-[(1S,3S)-3-(aminomethyl)cyclopentyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into biochemical pathways.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a prodrug. Prodrugs are inactive compounds that are metabolized in the body to release active drugs, enhancing their efficacy and reducing side effects.

Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and other materials. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,3S)-3-(aminomethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating their activity. This interaction can lead to changes in biochemical pathways, affecting cellular functions and physiological responses.

Comparison with Similar Compounds

  • tert-butyl N-[(1R,3S)-3-(aminomethyl)cyclopentyl]carbamate
  • tert-butyl N-[(1S,3R)-3-(aminomethyl)cyclopentyl]carbamate
  • tert-butyl N-[(1R,3R)-3-(aminomethyl)cyclopentyl]carbamate

Comparison: tert-butyl N-[(1S,3S)-3-(aminomethyl)cyclopentyl]carbamate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it more suitable for certain applications.

Properties

IUPAC Name

tert-butyl N-[(1S,3S)-3-(aminomethyl)cyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGSPMZBMBIGHI-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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